VH 032 amide-alkylC7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

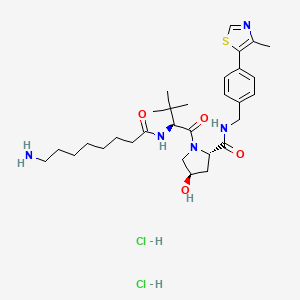

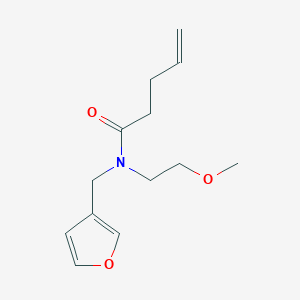

VH 032 amide-alkylC7-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . It incorporates an E3 ligase ligand plus an alkyl linker ready for conjugation to a target protein ligand .

Synthesis Analysis

The synthesis of this compound involves the use of a VHL ligand with an alkyl linker and terminal amine for onward chemistry . The product is sold as an xHCl salt, and the stoichiometry of the salt and hydration levels can vary from batch to batch .Molecular Structure Analysis

The chemical name of this compound is (2S,4R)-1-((S)-2-(8-Aminooctanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride . Its molecular weight is 571.78 (Free Base), and its formula is C30H45N5O4S.xHCl .Chemical Reactions Analysis

This compound is used in PROTAC® research and development, where it incorporates an E3 ligase ligand plus an alkyl linker ready for conjugation to a target protein ligand . This product is provided for use in onward chemistry .科学的研究の応用

Catalytic Amide Synthesis from Alcohols and Amines

Tandem Synthesis Approaches

Tandem synthesis strategies, employing ruthenium and iridium dual-catalyst systems, have been developed for N-alkylated amides synthesis from aldoximes and alcohols. This method is significant for its atom economy, minimizing harmful waste byproducts and utilizing hydrogen gas as a benign byproduct. Such strategies offer a green alternative to traditional amide synthesis methods, potentially applicable to VH 032 amide-alkylC7-amine related research for creating N-alkylated amide derivatives efficiently (Li et al., 2013).

Hydrogen Autotransfer Reactions

The development of dehydrative N-alkylation reactions of amines/amides with alcohols through hydrogen autotransfer processes represents a green chemistry approach, avoiding stoichiometric amounts of hazardous reagents. These methodologies, facilitated by both homogeneous and heterogeneous catalysts, demonstrate the versatility and environmental benefits of modern amide synthesis techniques, which could be relevant for synthesizing this compound derivatives (Ma, Su, & Xu, 2016).

Iron-Catalyzed Oxidative Synthesis

Iron-catalyzed Cα-H oxidation offers a biologically inspired route to synthesize amides from tertiary alkyl amines under mild conditions. This methodology aligns with the pursuit of sustainable and less toxic amide synthesis methods, potentially extending to the functionalization and application of compounds like this compound (Legacy et al., 2015).

Main-Group-Catalyzed Alkylation

Main-group catalysts offer a low-toxicity approach for the reductive alkylation of amines, utilizing molecular hydrogen. This method produces water as the sole byproduct, highlighting a sustainable pathway for amide bond formation, which may inform the synthesis or modification strategies for this compound (Hoshimoto et al., 2018).

作用機序

Target of Action

The compound (2S,4R)-1-((S)-2-(8-Aminooctanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride, also known as VH 032 amide-alkylC7-amine, is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC research and development . The primary target of this compound is the VHL protein, which plays a crucial role in cellular processes such as protein degradation .

Mode of Action

This compound interacts with its target, the VHL protein, by incorporating an E3 ligase ligand plus an alkyl linker ready for conjugation to a target protein ligand . This interaction enables the compound to modulate protein degradation pathways, thereby influencing cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein degradation. By interacting with the VHL protein, the compound can influence the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on protein degradation pathways. By modulating these pathways, the compound can affect various cellular processes, potentially leading to changes in cell function .

将来の方向性

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O4S.2ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTKLPVPQZCGGL-SGROTYDGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B2587022.png)

![Isopropyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2587030.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587031.png)

![[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone](/img/structure/B2587032.png)

![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B2587041.png)

![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)